BenchChemオンラインストアへようこそ!

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug Design Physicochemical Properties

This polysubstituted pyrimidine building block integrates a 4-methylphenoxy ether, a 2-methylsulfanyl group, and a 6-trifluoromethyl substituent. Its computed LogP of 4.2 and TPSA of 60.3 Ų make it ideal for fragment-based drug design targeting CNS or intracellular targets. The labile methylsulfanyl group enables programmable oxidative metabolism, while the specific 4-methylphenoxy moiety is critical for cholinesterase SAR. Do not compromise with generic analogs that lack this precise substitution pattern.

Molecular Formula C13H11F3N2OS
Molecular Weight 300.3
CAS No. 477856-00-1
Cat. No. B2746647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
CAS477856-00-1
Molecular FormulaC13H11F3N2OS
Molecular Weight300.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)SC
InChIInChI=1S/C13H11F3N2OS/c1-8-3-5-9(6-4-8)19-11-7-10(13(14,15)16)17-12(18-11)20-2/h3-7H,1-2H3
InChIKeyRYCLYJXXNMYJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Core Physicochemical Baseline for Pyrimidine Building Block Selection


The compound 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS 477856-00-1, molecular weight 300.30 g/mol) is a polysubstituted pyrimidine building block. Its structure integrates a 4-methylphenoxy ether, a 2-methylsulfanyl group, and a 6-trifluoromethyl substituent [1]. The computed LogP is 4.2, with a topological polar surface area of 60.3 Ų, zero hydrogen bond donors, and seven hydrogen bond acceptors [1]. These descriptors are crucial for evaluating its utility in fragment-based drug design, especially where modulating lipophilicity and metabolic stability is a priority.

Why Generic Pyrimidine Building Blocks Cannot Replace 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine in Structure-Activity Relationship Studies


In pyrimidine-based medicinal chemistry, near-identical substitution patterns can lead to significantly divergent biological outcomes. A related study on 4-substituted-6-(trihalomethyl)-2-methylsulfanyl pyrimidines demonstrates that even minor changes at the 4-position—switching from a phenoxy to a benzyloxy or thiophenoxy group—can cause a loss or shift in cholinesterase inhibitory activity [1]. Therefore, simply procuring any 'trifluoromethyl-methylsulfanyl-pyrimidine' without the specific 4-methylphenoxy group risks invalidating structure-activity relationship (SAR) models and losing the desired potency profile established in lead optimization campaigns.

Head-to-Head Quantitative Evidence for Selecting 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Over Structural Analogs


Enhanced Lipophilicity of the 4-Methylphenoxy Derivative as a Key Pharmacokinetic Feature Compared to Unsubstituted or Halogenated Analogs

The target compound has a computed LogP (XLogP3-AA) of 4.2, which is a critical determinant of passive membrane permeability and oral bioavailability [1]. Replacing the 4-methyl group on the phenoxy ring with a hydrogen atom (yielding the unsubstituted phenoxy analog), a chlorine atom, or a methoxy group would substantially alter this value. Based on established computational models, the unsubstituted phenoxy analog has a predicted LogP of approximately 3.6, the 4-chlorophenoxy analog ~4.0, and the 4-methoxyphenoxy analog ~3.5 [2]. The target compound's LogP of 4.2 represents a 0.6 log unit increase over the simplest analog, which can be decisive for crossing lipid bilayers.

Lipophilicity Drug Design Physicochemical Properties

The Methylsulfanyl Group Imparts a Specific Metabolic Liability that is Absent in Methylsulfonyl-Containing COX-2 Inhibitor Scaffolds

The 2-methylsulfanyl (-SCH3) moiety is a well-known hotspot for oxidative metabolism, primarily to the sulfoxide and sulfone, which can act as either a detoxification pathway or a bioactivation route depending on the target. Published data on a related class of COX-2 inhibitors, specifically the [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers, show that the sulfone (-SO2CH3) group is metabolically stable and essential for activity [1]. In contrast, the target compound's sulfide group is susceptible to cytochrome P450-mediated oxidation, providing a distinct metabolic profile that can be exploited in prodrug design or tuned for shorter half-life applications, unlike the stable sulfone analogs.

Metabolic Stability Sulfide Oxidation COX-2 Inhibitors

The 6-Trifluoromethyl Group is a Critical Determinant of Metabolic Stability Compared to 6-Methyl Analogs

The trifluoromethyl (-CF3) group at the 6-position is a strategic replacement for a methyl group (-CH3) due to its enhanced metabolic stability and electronegativity. While direct microsomal stability data for this specific compound is absent from the public domain at the time of this analysis, the class-level effect is well-established: replacing a methyl group with trifluoromethyl typically increases metabolic half-life by resisting oxidative demethylation [1]. This property is a key reason for selecting the target compound over the corresponding 6-methyl derivative, which is expected to have a significantly higher intrinsic clearance.

Metabolic Stability Trifluoromethyl In Vitro Clearance

Optimal Deployment Scenarios for 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Based on Empirical Differentiation


Fragment-Based Lead Generation Requiring High LogP for CNS Permeability

With a computed LogP of 4.2, this compound is well-suited for fragment libraries targeting difficult-to-drug intracellular or CNS targets where high passive permeability is a prerequisite [1]. Its LogP advantage of +0.6 over the unsubstituted phenoxy analog makes it a more promising starting point for hit identification in CNS programs.

Development of Prodrugs or Tunable Duration-of-Action Agents

The presence of the labile 2-methylsulfanyl group, in contrast to the metabolically inert sulfone found in established COX-2 inhibitors, allows medicinal chemists to design molecules with programmable oxidative metabolism. This compound can serve as a core for generating sulfoxide prodrugs or for indications where a short systemic half-life is therapeutically beneficial [2].

Core Scaffold for SAR Exploration of Cholinesterase or Kinase Inhibitors

Research has demonstrated that 4-substituted-6-(trihalomethyl)-2-methylsulfanyl pyrimidines possess cholinesterase inhibitory activity, and the specific aryl ether substituent is critical for potency [3]. This compound's 4-methylphenoxy moiety provides a specific steric and electronic environment that can be systematically varied to explore SAR around acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) targets.

Quote Request

Request a Quote for 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.